
1-(2-chloro-6-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The synthesis, mechanism of action, biochemical and physiological effects, as well as advantages and limitations of using this compound in laboratory experiments, will be discussed in Additionally, future directions for research on this compound will be explored.
作用機序
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole involves the inhibition of specific enzymes and signaling pathways in cancer cells. This compound has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound prevents cancer cells from dividing and proliferating. Additionally, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth. By targeting this pathway, the compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chloro-6-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole has various biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
The advantages of using 1-(2-chloro-6-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole in laboratory experiments include its potent anti-cancer properties, its ability to induce apoptosis in cancer cells, and its diverse biological activities. However, there are also limitations to using this compound in experiments. One limitation is that it can be difficult to synthesize and purify. Additionally, it may have off-target effects that can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole. One area of research is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another area of research is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, research can be done to optimize the synthesis and purification methods for this compound to make it more accessible for scientific research.
In conclusion, 1-(2-chloro-6-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole is a promising compound with diverse biological activities and potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research have been discussed in this paper. Further research on this compound can lead to the development of new treatments for cancer and neurodegenerative diseases.
合成法
The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole can be achieved through a multistep reaction. The first step involves the reaction of 2-amino-5-chlorobenzophenone with 2-bromo-1-(2-chloro-6-fluorobenzyl)ethanone in the presence of potassium carbonate and dimethylformamide to produce 2-amino-5-chloro-1-(2-chloro-6-fluorobenzyl)-1-phenylethanone. This intermediate is then reacted with 2-aminothiazole in the presence of acetic acid to yield the final product, 1-(2-chloro-6-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole.
科学的研究の応用
1-(2-chloro-6-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole has shown potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by targeting specific pathways involved in cancer development.
特性
IUPAC Name |
5-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3S/c18-12-4-3-5-13(19)11(12)9-22-15-7-2-1-6-14(15)21-17(22)16-8-20-10-23-16/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIWFRAOCNXFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)C4=CN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

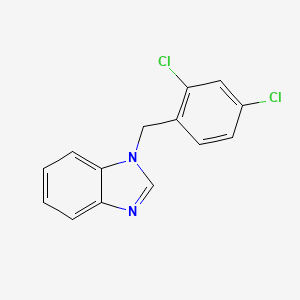
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)

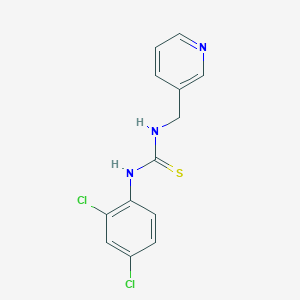
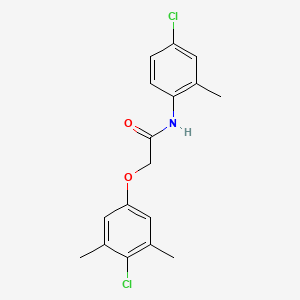
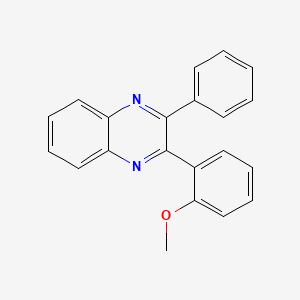
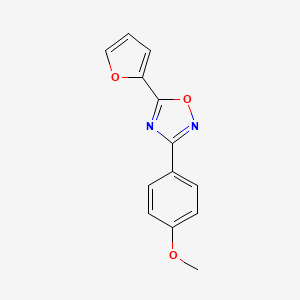
![N-(2,4-difluorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5817512.png)
![N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine](/img/structure/B5817514.png)

![3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)
![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)